

# 3,5-Dibromo-2-nitropyridine physical properties

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## Compound of Interest

Compound Name: 3,5-Dibromo-2-nitropyridine

Cat. No.: B110528

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An In-depth Technical Guide to the Physical Properties of **3,5-Dibromo-2-nitropyridine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3,5-Dibromo-2-nitropyridine** is a halogenated and nitrated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique electronic and steric properties, conferred by the two bromine atoms and the electron-withdrawing nitro group, make it a versatile intermediate in the synthesis of more complex heterocyclic compounds.<sup>[1]</sup> This reactivity is particularly valuable in the development of novel pharmaceuticals, including anti-cancer agents, and in the agrochemical sector for creating targeted pesticides and herbicides. <sup>[1]</sup> A comprehensive understanding of its physical properties is therefore essential for its safe handling, effective use in reactions, purification, and formulation. This guide provides a detailed overview of the core physical characteristics of **3,5-Dibromo-2-nitropyridine**, supported by established experimental methodologies and safety protocols.

## Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for **3,5-Dibromo-2-nitropyridine** are summarized below. This data is critical for laboratory-scale synthesis, reaction optimization, and material management.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Br <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	[2][3][4]
Molecular Weight	281.89 g/mol	[2][3][4]
Appearance	Pale yellow crystalline solid	[2][5]
Melting Point	71 - 80 °C	[2]
77 - 77.5 °C	[5]	
Boiling Point	288.5 °C (at 760 mmHg)	[5]
CAS Number	610261-34-2	[2][4]
InChI	InChI=1S/C5H2Br2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H	[6]
InChIKey	KVHYCCSVMBUDPH-UHFFFAOYSA-N	[5]
SMILES	C1=C(C=NC(=C1Br)[O-])Br	[5]

## Spectroscopic and Structural Characterization

While comprehensive, peer-reviewed spectral data is not widely published, the structure of **3,5-Dibromo-2-nitropyridine** allows for the confident prediction of its key spectroscopic features. This theoretical analysis is indispensable for researchers performing structural verification and purity assessment.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The spectrum is expected to be simple, showing two signals corresponding to the two aromatic protons on the pyridine ring. The proton at position 4 (between the two bromine atoms) and the proton at position 6 would appear as distinct doublets due to coupling with each other.
- <sup>13</sup>C NMR:** The molecule possesses five chemically non-equivalent carbon atoms, which would result in five distinct signals in the <sup>13</sup>C NMR spectrum. The chemical shifts would be significantly influenced by the attached electronegative bromine and nitro groups.

## Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands for **3,5-Dibromo-2-nitropyridine** include:

- **NO<sub>2</sub> Stretch:** Strong, characteristic asymmetric and symmetric stretching bands for the nitro group, typically appearing in the regions of 1500-1560 cm<sup>-1</sup> and 1335-1370 cm<sup>-1</sup>, respectively.
- **Aromatic C=C and C=N Stretch:** Medium to strong absorptions in the 1400-1600 cm<sup>-1</sup> region, characteristic of the pyridine ring.
- **C-Br Stretch:** Absorptions in the fingerprint region, typically below 800 cm<sup>-1</sup>, corresponding to the carbon-bromine bonds.

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution.

- **Molecular Ion Peak:** The mass spectrum would exhibit a complex molecular ion cluster due to the natural isotopic abundance of bromine (<sup>79</sup>Br ≈ 50.7%, <sup>81</sup>Br ≈ 49.3%). This results in a characteristic pattern for a dibrominated compound with three main peaks:
  - (M)+ at m/z ≈ 279.85 (containing two <sup>79</sup>Br isotopes)
  - (M+2)+ at m/z ≈ 281.85 (containing one <sup>79</sup>Br and one <sup>81</sup>Br)
  - (M+4)+ at m/z ≈ 283.85 (containing two <sup>81</sup>Br isotopes) The relative intensities of these peaks would be approximately 1:2:1. Predicted data for the [M+H]<sup>+</sup> adduct is an m/z of 280.85558.<sup>[5]</sup>

## Experimental Methodologies

The following sections describe standardized, self-validating protocols for determining the key physical properties of solid organic compounds like **3,5-Dibromo-2-nitropyridine**.

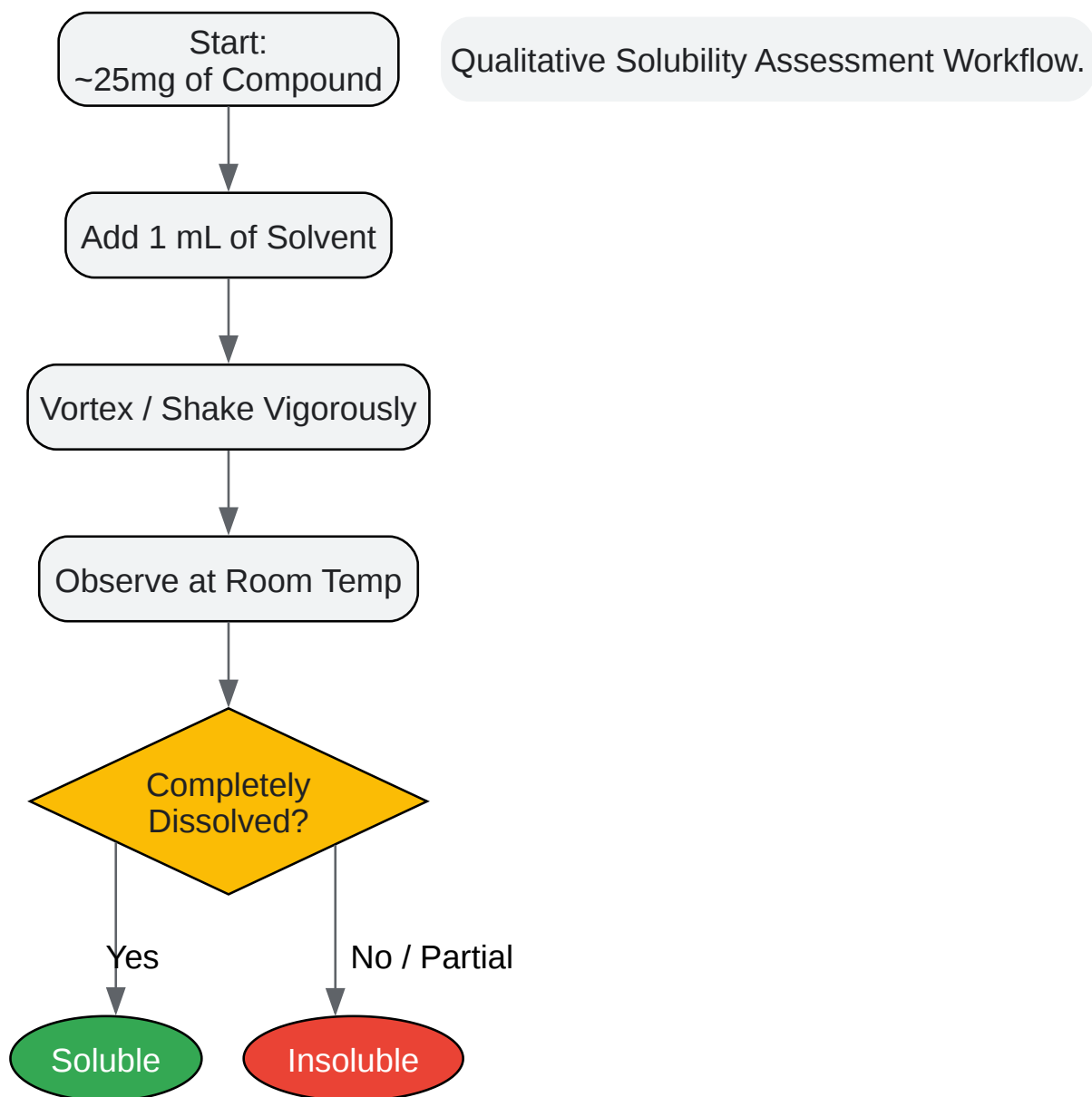
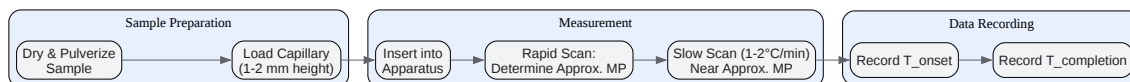
## Melting Point Determination

The melting point is a critical indicator of purity. A sharp, narrow melting range (typically  $< 1\text{ }^{\circ}\text{C}$ ) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range. The capillary method is a standard technique compliant with major pharmacopeias.<sup>[7][8]</sup>

#### Step-by-Step Protocol:

- **Sample Preparation:** Ensure the **3,5-Dibromo-2-nitropyridine** sample is completely dry. Pulverize a small amount into a fine powder.<sup>[4]</sup>
- **Capillary Loading:** Jab the open end of a glass capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the closed end to a height of 1-2 mm.<sup>[4]</sup>
- **Initial Measurement (Rapid):** Place the loaded capillary into a melting point apparatus. Heat rapidly (e.g.,  $5\text{-}10\text{ }^{\circ}\text{C}$  per minute) to determine an approximate melting range. This prevents excessive time spent on precise measurements far from the melting point.<sup>[4]</sup>
- **Precise Measurement (Slow):** Allow the apparatus to cool. Using a new sample, heat rapidly to about  $15\text{-}20\text{ }^{\circ}\text{C}$  below the approximate melting point found in the previous step. Then, reduce the heating rate to  $1\text{-}2\text{ }^{\circ}\text{C}$  per minute to allow for thermal equilibrium between the sample and the thermometer.<sup>[8]</sup>
- **Data Recording:** Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Workflow for Melting Point Determination.

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